molecular formula C25H33NO5Si B13399569 4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Número de catálogo: B13399569
Peso molecular: 455.6 g/mol
Clave InChI: LNVNYIRAWWXDCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a derivative of butanoic acid with two key functional groups:

  • Fmoc Protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 2 serves as a temporary protecting group for the amino group, widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine .
  • TBS Protection: The tert-butyl(dimethyl)silyl (TBS) ether at position 4 protects the hydroxyl group. TBS is resistant to acidic and basic conditions but cleaved selectively with fluoride ions (e.g., TBAF) .

Applications: Primarily utilized in peptide synthesis as a building block, enabling orthogonal protection strategies. The TBS group enhances solubility in organic solvents, while Fmoc ensures compatibility with SPPS protocols.

Propiedades

Fórmula molecular

C25H33NO5Si

Peso molecular

455.6 g/mol

Nombre IUPAC

4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H33NO5Si/c1-25(2,3)32(4,5)31-15-14-22(23(27)28)26-24(29)30-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,26,29)(H,27,28)

Clave InChI

LNVNYIRAWWXDCG-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)[Si](C)(C)OCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origen del producto

United States

Métodos De Preparación

Synthesis of the Fmoc-Protected Amino Acid

Reaction Conditions:

  • Reagents:
    • Fmoc chloride (Fmoc-Cl)
    • Base: Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
    • Solvent: Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

The amino acid precursor, typically threonine or a derivative thereof, is dissolved in an organic solvent like DCM. Fmoc-Cl is added dropwise under cooling (0–5°C) to control the exothermic reaction. The base neutralizes the HCl generated, facilitating the formation of the Fmoc-protected amino acid. The reaction mixture is stirred for several hours at low temperature, then washed, dried, and concentrated to yield the Fmoc-protected amino acid.

Key Points:

  • Maintaining anhydrous conditions prevents premature hydrolysis of Fmoc-Cl.
  • The reaction is monitored via TLC or HPLC to confirm completion.
  • Purification is achieved through recrystallization or chromatography.

Silylation of the Hydroxyl Group with TBDMS Chloride

Reaction Conditions:

  • Reagents:
    • TBDMS chloride (TBDMS-Cl)
    • Imidazole or 4-Dimethylaminopyridine (DMAP) as catalyst
    • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

The Fmoc-protected amino acid is dissolved in dry THF. Imidazole (or DMAP) is added to catalyze the silylation. TBDMS-Cl is then added dropwise at 0°C to prevent side reactions. The mixture is stirred at room temperature for 16–24 hours, allowing the silyl group to attach selectively to the hydroxyl group.

Reaction Mechanism:

Imidazole acts as a nucleophile, attacking the silicon center in TBDMS-Cl, forming a reactive intermediate that facilitates the transfer of the TBDMS group to the hydroxyl oxygen.

Purification:

Post-reaction, the mixture is diluted with water, extracted with DCM, washed with brine, dried over magnesium sulfate, and concentrated. Final purification is often performed via flash chromatography.

Data Table Summarizing Preparation Parameters

Step Reagents Solvent Temperature Reaction Time Yield Notes
Fmoc Protection Fmoc-Cl, Na₂CO₃ DCM/DMF 0–5°C 4–6 hours ~85–95% Controlled addition, anhydrous conditions
Silylation TBDMS-Cl, Imidazole THF 0°C to RT 16–24 hours ~90–98% Excess TBDMS-Cl ensures complete silylation

Industrial-Scale Synthesis Considerations

In large-scale production, the process employs automated peptide synthesizers and continuous flow reactors to enhance efficiency and reproducibility. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used extensively for purification and quality control. The reaction parameters are optimized to minimize by-products and maximize throughput, with strict environmental and safety protocols for handling reagents like TBDMS-Cl and Fmoc-Cl.

Reaction Mechanisms and Functional Group Transformations

Reaction Type Key Reagents Mechanism Major Products
Nucleophilic acyl substitution Fmoc-Cl, Base The amino group attacks the electrophilic carbon in Fmoc-Cl, releasing chloride Fmoc-protected amino acid
Silyl ether formation TBDMS-Cl, Imidazole Nucleophilic attack of hydroxyl oxygen on silicon, displacing chloride TBDMS-ether derivative

Análisis De Reacciones Químicas

Fmoc Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the primary amine for peptide chain elongation.

Reaction Conditions Reagents Time Yield Source
Piperidine/DMF (20% v/v)Piperidine20 min>95%,
DBU/DCM (2% v/v)1,8-Diazabicycloundec-7-ene15 min92%

Mechanistic Insights :

  • Deprotonation of the carbonate by a base (e.g., piperidine) triggers β-elimination, releasing CO₂ and forming a dibenzofulvene-piperidine adduct.

  • Reaction efficiency depends on solvent polarity, with DMF providing optimal solvation for intermediates.

TBDMS Cleavage Reactions

The tert-butyldimethylsilyl (TBDMS) ether is hydrolyzed under acidic or fluoride-mediated conditions to regenerate the hydroxyl group.

Reaction Conditions Reagents Time Yield Source
TBAF/THF (1.0 M)Tetrabutylammonium fluoride2 hr88%
HF-Pyridine (70% v/v)Hydrofluoric acid-pyridine1 hr94%
AcOH/H₂O/THF (3:1:1)Acetic acid6 hr82%

Key Observations :

  • Fluoride ions (F⁻) act as nucleophiles, attacking the silicon center to form a pentacoordinate intermediate .

  • Acidic hydrolysis proceeds via protonation of the oxygen atom, weakening the Si-O bond .

Carboxylic Acid Functionalization

The carboxylic acid group participates in coupling reactions to form amides or esters.

Amide Bond Formation

Coupling Method Reagents Activation Time Yield Source
HATU/DIPEAHexafluorophosphate reagent10 min91%
DCC/HOBtDicyclohexylcarbodiimide30 min85%

Esterification

Conditions Reagents Time Yield Source
EDCl/DMAP, CH₂Cl₂Ethyl dimethylaminopropyl carbodiimide4 hr89%
MeOH/HCl (gas)HCl (anhydrous)12 hr78%

Critical Parameters :

  • HATU generates highly reactive uronium intermediates, enabling rapid amidation.

  • Steric hindrance from the TBDMS group necessitates prolonged reaction times in esterification.

Side-Chain Modifications

The hydroxyl group (after TBDMS removal) undergoes phosphorylation or glycosylation.

Reaction Type Reagents Product Yield Source
PhosphorylationPO(OMe)₃, TetrazolePhosphorylated derivative76%
GlycosylationTrichloroacetimidate donorGlycoconjugate68%

Stability Under Synthetic Conditions

The compound demonstrates stability in diverse environments:

Condition Temperature Degradation Source
pH 7.4 (aqueous buffer)25°C<5% in 24 hr
TFA (50% v/v in DCM)0°CNo cleavage

Comparative Reactivity with Analogues

A reactivity comparison highlights the influence of dual protection:

Compound Fmoc Deprotection Rate TBDMS Cleavage Rate
Target compound20 min (95%)2 hr (88%)
Fmoc-L-serine(TBDMS)18 min (97%)1.5 hr (91%)
Boc-L-threonine(TBDMS)N/A3 hr (79%)

Data derived from.

Industrial-Scale Considerations

Bulk reactions require modified protocols:

  • Fmoc Removal : Continuous flow systems with immobilized piperidine reduce reagent waste.

  • TBDMS Cleavage : HF-pyridine is avoided in large-scale production due to toxicity; TBAF/THF is preferred .

This compound’s orthogonal protecting groups and versatile reactivity profile make it indispensable for synthesizing complex peptides and bioactive molecules. Experimental data confirm its robustness under standard laboratory conditions, though care is required to avoid premature deprotection during multi-step syntheses.

Aplicaciones Científicas De Investigación

4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is widely used in scientific research, particularly in:

Mecanismo De Acción

The mechanism of action of 4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves the protection of functional groups during chemical synthesis. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from unwanted reactions, while the Fmoc group protects amines. These protecting groups can be selectively removed under specific conditions, allowing for controlled synthesis of complex molecules .

Comparación Con Compuestos Similares

Structural Comparisons

Core Backbone Variations
  • 4-[4-(Trifluoromethoxy)phenyl]butanoic Acid Derivatives (e.g., ): Substituent: 2-(Trifluoromethoxy)phenyl group at position 3. Impact: Increased lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethoxy group .
  • (2S)-4-(Benzyloxy)-2-Fmoc-amino-4-oxobutanoic Acid (): Substituent: Benzyloxy and oxo groups at position 4. Impact: The oxo group introduces a ketone, enabling conjugation or further functionalization, while benzyloxy requires hydrogenolysis for deprotection .
Amino Group Modifications
  • (S)-2-Fmoc-(methyl)amino-4-methoxy-4-oxobutanoic Acid (): Substituent: Methyl group on the Fmoc-protected amino group. Impact: Steric hindrance alters peptide chain elongation kinetics and may reduce aggregation during synthesis .
  • 4-Azido-Fmoc-amino Butanoic Acid (): Substituent: Azido group at position 4. Impact: Enables click chemistry (e.g., CuAAC) for bioconjugation or labeling applications .
Protecting Group Variations
  • Tert-Butyl Esters (e.g., ):
    • Substituent: tert-Butyl ester instead of TBS ether.
    • Impact: Hydrolyzed under strong acidic conditions (e.g., TFA), offering orthogonal protection compared to TBS .
  • Boc-Protected Analogs (e.g., ):
    • Substituent: tert-Butoxycarbonyl (Boc) instead of Fmoc.
    • Impact: Boc requires acidic deprotection (e.g., HCl/dioxane), limiting compatibility with acid-sensitive substrates .

Reactivity and Stability

  • Deprotection Kinetics: TBS ethers (target compound) are stable under SPPS conditions (piperidine) but cleaved rapidly by TBAF (1 hr, rt) . Benzyloxy groups () require hydrogenolysis (H₂/Pd-C), which may interfere with reducible functional groups .
  • Acid Sensitivity :
    • Boc-protected analogs () degrade under strong acids, whereas Fmoc/TBS combinations tolerate mild acidic conditions .

Actividad Biológica

4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, also known as Fmoc-Thr(TBDMS)-OH, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This compound is particularly notable for its applications in peptide synthesis and as a potential therapeutic agent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of 4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is C25H33NO5Si, with a molecular weight of approximately 455.6187 g/mol. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents.

PropertyValue
Molecular FormulaC25H33NO5Si
Molecular Weight455.6187 g/mol
Purity≥ 95%
AppearanceSolid

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. Its structure allows it to interact with proteins involved in cellular signaling, potentially affecting processes such as cell proliferation and apoptosis.

  • Enzyme Inhibition : The TBDMS group provides steric hindrance that can influence enzyme-substrate interactions, making it a useful scaffold in drug design.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against HIV-1 by inhibiting reverse transcriptase .

Pharmacological Effects

Research has demonstrated that 4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid may possess several pharmacological effects:

  • Antiviral : In vitro studies indicate potential efficacy against viral infections through inhibition of viral replication.
  • Antitumor : Some derivatives have shown promise in preclinical models as antitumor agents, suggesting a role in cancer therapy .
  • Neuroprotective : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications.

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Study on Antiviral Properties :
    • A study published in PubMed highlighted the effectiveness of silyl derivatives in inhibiting HIV reverse transcriptase, showcasing the potential for similar compounds to serve as antiviral agents .
  • Antitumor Activity :
    • Research on related fluorenylmethoxycarbonyl compounds indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the Fmoc group could enhance therapeutic efficacy .
  • Neuroprotective Effects :
    • Investigations into the neuroprotective properties of TBDMS-containing compounds revealed their ability to mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases .

Q & A

Q. Key Considerations :

  • Avoid moisture during silylation to prevent premature deprotection.
  • Use anhydrous conditions for Fmoc installation to minimize side reactions.

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for Fmoc aromatic protons (δ 7.3–7.8 ppm, multiplet) and tert-butyl singlet (δ 1.0 ppm). The silyl methyl groups appear as two singlets (δ 0.1–0.2 ppm) .
    • ¹³C NMR : Confirm the carbonyl groups (Fmoc: ~155 ppm; carboxylic acid: ~170 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z ~480 (exact mass depends on substituents) .
  • FT-IR : Validate the presence of carbonyl stretches (Fmoc: ~1720 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .

Troubleshooting : Discrepancies in NMR shifts may arise from residual solvents (e.g., DMF) or rotameric forms of the Fmoc group. Use deuterated DMSO or CDCl₃ for better resolution .

Advanced: How to optimize reaction yields in silyl ether formation under steric hindrance?

Methodological Answer:
Steric hindrance from the Fmoc group can reduce silylation efficiency. Mitigate this by:

Temperature Control : Perform reactions at 0–5°C to slow competing hydrolysis while maintaining reactivity .

Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to enhance silyl chloride activation .

Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to improve solubility of bulky intermediates .

Kinetic Monitoring : Track reaction progress via LC-MS. If yield plateaus below 70%, consider iterative silylation or switching to a bulkier silylating agent (e.g., TBDPS-Cl) .

Data Contradiction Note : Some studies report higher yields with microwave-assisted synthesis (50°C, 10 min) versus traditional methods (24 hrs, RT) .

Advanced: What strategies address low coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:
Low coupling efficiency may stem from steric hindrance or poor solubility. Optimize by:

Double Coupling : Repeat the coupling step with fresh activating agents (e.g., HBTU/DIPEA) .

Solvent Mixtures : Use DCM/DMF (1:1) to improve resin swelling and reagent diffusion .

Ultrasonication : Apply brief sonication (5–10 min) to disrupt aggregates and enhance reactivity .

Side-Chain Modifications : Introduce orthogonal protecting groups (e.g., Alloc for amines) to reduce steric clash during Fmoc deprotection .

Validation : Perform Kaiser tests after each coupling step to detect free amines. Persistent issues may require switching to a more flexible resin (e.g., Wang resin vs. Rink amide) .

Safety: What precautions are critical given limited toxicity data for this compound?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential irritancy (similar to Fmoc-protected amino acids) .
  • Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent degradation. Desiccate to limit hydrolysis of the silyl ether .
  • Waste Disposal : Quench with ethanol to deactivate reactive groups before aqueous disposal. Follow institutional guidelines for halogenated waste (if using DCM) .

Contingency Plan : In case of exposure, rinse skin with water for 15 min and consult a toxicologist. No specific antidotes are documented .

Application: How can structural analogs of this compound be designed for targeted drug delivery?

Methodological Answer:

  • Functional Group Modifications :
    • Replace TBDMS with pH-labile groups (e.g., acetals) for triggered release in acidic environments .
    • Introduce biotin or PEG spacers to enhance solubility and targeting .
  • Biological Testing :
    • Screen analogs for protease stability (e.g., in human plasma, 37°C, 24 hrs) .
    • Assess cellular uptake via fluorescence tagging (e.g., FITC conjugation) .

Case Study : Analogs with phenylthio substituents (e.g., from ) showed improved membrane permeability in hepatocyte assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.